molecular formula C5H4Cl2N2 B106839 3,6-Dichloro-4-methylpyridazine CAS No. 19064-64-3

3,6-Dichloro-4-methylpyridazine

Cat. No. B106839
CAS RN: 19064-64-3
M. Wt: 163 g/mol
InChI Key: ROYHWGZNGMXQEU-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-methylpyridazine (DMP) is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The molecular structure and properties of DMP have been studied using various spectroscopic techniques and theoretical calculations to understand its behavior and potential uses .

Synthesis Analysis

The synthesis of DMP and related compounds often involves multi-step reactions starting from basic raw materials such as citraconic anhydride. The process includes chlorination, substitution, and oxidation reactions to achieve the desired chloro-methylpyridazine structure. The synthesis of 3-chloro-4-methylpyridazine, a closely related compound, has been reported with a total product yield of 30%, indicating the feasibility of industrial production due to mild reaction conditions and readily available materials .

Molecular Structure Analysis

The molecular structure of DMP has been extensively analyzed using density functional theory (DFT) calculations. These studies provide insights into the harmony between theoretical and experimental values, including the HOMO-LUMO energy gap and global reactivity descriptors. Such analyses are crucial for understanding the stability and reactivity of the molecule .

Chemical Reactions Analysis

DMP and its derivatives participate in a variety of chemical reactions, which are essential for creating pharmacologically active compounds. For instance, the interaction of related intermediates with various reagents can lead to the formation of triazine and triazepine derivatives, which have shown potential anti-tumor activity . Additionally, the behavior of these compounds towards activated unsaturated compounds has been studied, leading to the synthesis of novel heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMP have been characterized through spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-visible spectroscopy. These studies have provided detailed interpretations of the vibrational spectra and have helped in determining properties like electric dipole moment and hyperpolarizability, which are indicative of the non-linear optical behavior of the compound. NBO analysis has been used to analyze the stability of the molecule arising from hyperconjugative interactions and charge delocalization. Additionally, the charge density distribution and sites of chemical reactivity have been studied through electron density isosurface mapping with molecular electrostatic potential .

Scientific Research Applications

Vibrational Spectral Analysis and Molecular Structure

  • 3,6-Dichloro-4-methylpyridazine (DMP) has been studied for its molecular structure and vibrational spectra using FT-IR and FT-Raman spectroscopic techniques. The density functional theory (DFT) method was employed to obtain detailed insights into its structure and vibrational characteristics. Such studies are crucial for understanding the molecular behavior and potential applications of DMP in various fields (Prabavathi, Nayaki, & Reddy, 2015).

Synthesis and Industrial Application

  • Research on the synthesis of 3,6-Dichloro-4-methylpyridazine's derivatives, such as 3-chloro-4-methylpyridazine, highlights its importance as an intermediate in the production of pesticides and antiviral drugs. This synthesis, involving steps like chlorination and substitution reactions, demonstrates the compound's industrial relevance and potential for large-scale production (Shao-juan, 2012).

Novel Compounds and Receptor Binding Studies

  • A study explored the synthesis of a tricyclic heterocyclic system derived from 6-hydroxy-2-methylpyridazin-3-one, which led to the creation of compounds with significant binding potency towards alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes. This research underlines the potential of 3,6-Dichloro-4-methylpyridazine derivatives in developing novel pharmacological agents (Barlocco et al., 1999).

NMR Studies and Chemical Reactivity

  • NMR spectroscopic studies, including (13)C and (1)H NMR, have been conducted on DMP and its derivatives to understand their chemical shifts and structural properties. Such studies are essential for determining the chemical reactivity and properties of these molecules, which can be crucial for their application in various scientific fields (Prabavathi, Nayaki, & Reddy, 2015).

Potential in Corrosion Inhibition

  • Compounds derived from 3,6-Dichloro-4-methylpyridazine have been investigated for their role in corrosion inhibition, particularly in steel. The study of such compounds in 0.5 M H2SO4 solution revealed significant inhibitory action, making them potential candidates for applications in materials science and engineering (Bouklah et al., 2006).

Safety And Hazards

3,6-Dichloro-4-methylpyridazine may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3,6-dichloro-4-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYHWGZNGMXQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172560
Record name 3,6-Dichloro-4-methylpyridazine
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Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-4-methylpyridazine

CAS RN

19064-64-3
Record name 3,6-Dichloro-4-methylpyridazine
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Record name 3,6-Dichloro-4-methylpyridazine
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Record name 3,6-Dichloro-4-methylpyridazine
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Record name 3,6-Dichloro-4-methylpyridazine
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Record name 3,6-dichloro-4-methylpyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
N Prabavathi, NS Nayaki, BV Reddy - Spectrochimica Acta Part A …, 2015 - Elsevier
Vibrational spectral analysis of the molecules 3,6-dichloro-4-methylpyridazine (DMP) and 3,6-dichloropyridazine-4-carboxylic acid (DPC) was carried out using FT-IR and FT-Raman …
Number of citations: 14 www.sciencedirect.com
N Takahayashi - Pharmaceutical bulletin, 1957 - jstage.jst.go.jp
Octadecenoic acid obtained from the lipid of Pelteobagrus nudiceps was determined as CH,-(CH2) 7-CH= CH-(CH2) 7-COOH by ozonolysis. 2) The structure of docosatetraénoic acid …
Number of citations: 24 www.jstage.jst.go.jp
S LINHOLTER, R ROSENQlRN… - ACTA CHEMICA …, 1963 - actachemscand.org
The oxidation of some 3-hydrazine substituted pyridazines in strong acidic solution with sodium hypohalite proceeds through a four electron change reaction, probably through the very …
Number of citations: 24 actachemscand.org
EA Steck, RP Brundage, LT Fletcher - Journal of the American …, 1954 - ACS Publications
A scries of pyridazines bearing basic substituents in positions 3 and 6, having the general structure I, was prepared for investigation as potential neuromuscular blocking agents. …
Number of citations: 28 pubs.acs.org
K Mori - Yakugaku Zasshi: Journal of the Pharmaceutical …, 1962 - europepmc.org
[Synthesis of 1,2-diazine derivatives. VII. Substitution reactions of 3,6-dichloro-4-methylpyridazine]. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu …
Number of citations: 9 europepmc.org
SNH Naqvi, SH Ashrafi… - Zeitschrift für Angewandte …, 1973 - Wiley Online Library
Certain compounds, synthesized in the Chemical Research Division of PCSIR Laboratories, Karachi were tested for their antifertility effects on a pure strain of Aedes aegypti (L.), being …
Number of citations: 2 onlinelibrary.wiley.com
MS Mubarak, DG Peters - Journal of Electroanalytical Chemistry, 2001 - Elsevier
Cyclic voltammetry and controlled-potential electrolysis have been employed to examine the electrochemical behavior of some mono- and dichlorinated pyrazines, quinoxalines, and …
Number of citations: 20 www.sciencedirect.com
HS Park, MS Park - YAKHAK HOEJI, 2014 - koreascience.kr
A new series of 3-alkylthio-6-allylthio-4 (or 5)-methylpyridazines (6a-e)-(7a-e) was synthesized from citraconic anhydride (1) for development of candidates possessing anticancer …
Number of citations: 2 koreascience.kr
A Katrusiak, M Ratajczak-Sitarz… - Collection of …, 2005 - cccc.uochb.cas.cz
Syntheses of methyl[1,2,4]triazolo- or methyltetrazolopyridazine isomers, their separation and nucleophilic substitution with morpholine, dimethylamine and hydrazine have been …
Number of citations: 6 cccc.uochb.cas.cz
B Barth, M Dierich, G Heinisch… - Antiviral Chemistry …, 1996 - journals.sagepub.com
Starting from 3,6-dichloro-4-pyridazinecarboxylic acid chloride a series of novel pyridazino[3,4-b][1,5]benzoxazepin-5(6H)-ones as 1,2-diazine isosters of nonnucleoside reverse …
Number of citations: 18 journals.sagepub.com

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